molecular formula C9H12ClNO B2645089 3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride CAS No. 1955553-17-9

3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride

Cat. No.: B2645089
CAS No.: 1955553-17-9
M. Wt: 185.65
InChI Key: AEEHWHWPGDAMJH-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-2-benzopyran-6-amine hydrochloride is a bicyclic organic compound featuring a benzopyran core fused with an amine group at position 6 and a hydrochloride salt. This compound is primarily utilized in research settings as a building block for synthesizing more complex molecules, particularly in medicinal chemistry and drug discovery .

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5H,3-4,6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEHWHWPGDAMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-17-9
Record name 3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride typically involves the reduction of the corresponding nitro compound. One common method includes the catalytic hydrogenation of 3,4-dihydro-1H-2-benzopyran-6-nitro compound in the presence of a palladium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a benzopyran ring system. Its hydrochloride salt form enhances its solubility and bioavailability, making it suitable for pharmacological studies.

Neuroprotective Effects

One of the primary applications of 3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound acts as a potent inhibitor of amyloid-beta-induced toxicity, which is a critical factor in the pathogenesis of Alzheimer's disease.

Case Study: Amyloid-Beta Toxicity Inhibition

  • Objective: To evaluate the neuroprotective effects of the compound against amyloid-beta toxicity.
  • Method: SH-SY5Y neuronal cells were treated with amyloid-beta and varying concentrations of the compound.
  • Results: The compound significantly reduced cell death and amyloid aggregation in a dose-dependent manner, demonstrating its potential as a therapeutic agent for Alzheimer's disease .

Dopamine Receptor Agonism

The compound also exhibits properties as a dopamine receptor agonist, particularly at dopamine D1 receptors. This activity suggests potential applications in treating conditions such as Parkinson's disease and cocaine addiction.

Case Study: Dopamine Agonism

  • Objective: To assess the effects of the compound on dopamine receptor activity.
  • Method: In vivo studies were conducted using animal models of Parkinson's disease.
  • Results: The compound improved motor function and reduced symptoms associated with dopamine deficiency .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that this compound is capable of crossing the blood-brain barrier, which is crucial for its efficacy as a central nervous system (CNS) therapeutic agent.

ParameterValue
SolubilityHigh (in aqueous solutions)
Blood-Brain Barrier PenetrationYes
Half-LifeVaries based on dosage

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride, highlighting substituent variations, stereochemistry, and research applications:

Compound Name Molecular Formula Substituents/Modifications CAS RN Key Features/Applications Source
This compound C₉H₁₂ClNO Parent compound; no additional substituents - Research intermediate
6-Chlorochroman-4-amine hydrochloride C₉H₁₁Cl₂NO Chlorine at position 6 765880-61-3 Enhanced lipophilicity; synthetic precursor
(4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride C₁₁H₁₆ClNO Ethyl group at position 6; R-configuration 1807885-21-7 Stereospecific applications in chiral synthesis
(4S)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride C₁₁H₁₆ClNO Ethyl group at position 6; S-configuration 1807938-65-3 Mirror isomer of (4R)-variant; potential differential bioactivity
3-Amino-3,4-dihydro-2H-1-benzopyran-6-carbonyl hydrochloride C₁₀H₁₀ClNO₂ Carbonyl group at position 6 - Functionalized for covalent binding studies

Key Comparative Insights:

Ethyl-substituted variants (C₁₁H₁₆ClNO) introduce steric bulk and altered electronic properties, which may influence receptor binding or metabolic stability. The (4R) and (4S) enantiomers highlight the importance of stereochemistry in drug design .

Functional Group Modifications: The 6-carbonyl analog (C₁₀H₁₀ClNO₂) introduces a reactive ketone group, enabling conjugation or further derivatization in synthetic workflows .

For example, American Elements notes that safety data for the (4R)-ethyl variant is unavailable, emphasizing its experimental use .

Availability and Cost :

  • The parent compound (this compound) is priced at €519.00/50 mg , reflecting its niche research application . Substituted variants like the 6-chloro and ethyl derivatives are similarly costly, underscoring their specialized roles in early-stage discovery.

Biological Activity

Overview

3,4-Dihydro-1H-2-benzopyran-6-amine hydrochloride, also known as isochroman-6-amine hydrochloride, is a compound with the molecular formula C9H11NO·HCl. Its structure features an amine group at the 6th position of the benzopyran ring, which is significant for its biological activity. This compound has garnered interest for its potential applications in various fields, particularly in medicinal chemistry due to its antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reduction of a corresponding nitro compound through catalytic hydrogenation using palladium catalysts. The final product is obtained by treating the resulting amine with hydrochloric acid to form the hydrochloride salt.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial strains, showcasing potential as a therapeutic agent in treating infections. The mechanism behind its antimicrobial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies have shown that it can induce cytotoxic effects in cancer cell lines, including human promyelocytic leukemia HL-60 cells. The cytotoxicity observed is believed to be related to the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains,
AnticancerInduces cytotoxicity in HL-60 cells ,

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The amine group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, metabolic transformations may yield active metabolites that contribute to its biological effects.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Studies : A study demonstrated that derivatives of benzopyran compounds showed significant antibacterial activity against resistant strains, suggesting that modifications to the benzopyran structure could enhance efficacy.
  • Cytotoxicity Assessments : In vitro experiments revealed that this compound exhibited IC50 values comparable to established chemotherapeutic agents when tested against cancer cell lines, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Research indicated that the compound's ability to generate free radicals under specific conditions correlates with its cytotoxic effects, suggesting a relationship between radical intensity and biological activity .

Q & A

Basic: What synthetic routes are recommended for preparing 3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride?

Methodological Answer:
A common approach involves multi-step reactions starting with a benzopyran scaffold. For example, a 5-step chain reaction (reduction, etherification, amination, separation, and acidification) can be adapted from analogous hydrochloride syntheses. Key steps include:

  • Reduction : Use catalytic hydrogenation or sodium borohydride to reduce ketone intermediates.
  • Amination : Introduce the amine group via nucleophilic substitution or reductive amination, optimizing solvent polarity (e.g., ethanol or THF) to enhance yield .
  • Acidification : Treat the free base with HCl in ethyl acetate to form the hydrochloride salt .

Advanced: How can reaction conditions be optimized for the amination step in this synthesis?

Methodological Answer:
Optimization requires evaluating:

  • Temperature : Elevated temperatures (50–80°C) improve reaction kinetics but may increase side products.
  • Catalysts : Use palladium or nickel catalysts for reductive amination to enhance selectivity .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility, while dichloromethane minimizes byproducts. Monitor progress via TLC or HPLC to identify optimal termination points .

Basic: Which analytical techniques are suitable for assessing purity and structural integrity?

Methodological Answer:

  • HPLC/UPLC : Use reversed-phase C18 columns with UV detection (λ = 255–280 nm) for quantification. A mobile phase of methanol:water (70:30) with 0.1% formic acid improves peak resolution .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks (e.g., benzopyran ring signals at δ 6.5–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z ~230–250) .

Advanced: How to resolve discrepancies in analytical data when quantifying degradation products?

Methodological Answer:

  • Cross-Validation : Combine HPLC with LC-MS/MS to distinguish degradation peaks from matrix interference.
  • Stability-Indicating Methods : Use accelerated stress testing (pH 1–13, 40–60°C) to identify labile functional groups. For example, acid hydrolysis may cleave the benzopyran ring, detected via new UV-active fragments .
  • Internal Standards : Spike samples with deuterated analogs (e.g., d2_2-labeled amine derivatives) to correct for recovery variations .

Basic: What sample preparation methods are effective for isolating this compound from complex matrices?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) for hydrophilic-lipophilic balance retention. Condition with methanol (2 mL) and water (2 mL), then elute with 2% NH4_4OH in methanol .
  • Matrix Cleanup : Pre-filter samples through GF/F (0.7 μm) to remove particulates. Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .

Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to:
    • Acidic/alkaline conditions : 0.1 M HCl or NaOH at 25°C for 24 hours.
    • Oxidative stress : 3% H2_2O2_2 at 40°C.
    • Thermal degradation : 60°C for 1 week in dry and humid environments.
  • Analytical Endpoints : Quantify degradation using RP-HPLC with a pentafluorophenyl column for enhanced separation of polar degradants. Calculate mass balance to ensure method robustness .

Basic: What precautions are necessary during handling and storage?

Methodological Answer:

  • Storage : Store at −20°C in airtight, amber vials to prevent photodegradation and moisture absorption .
  • Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact; rinse with copious water if exposed .

Advanced: How to investigate the compound's pharmacological activity using in vitro models?

Methodological Answer:

  • Receptor Binding Assays : Screen against GPCRs or ion channels using radiolabeled ligands (e.g., 3^3H-spiperone for dopamine receptors).
  • Cellular Uptake Studies : Use fluorescence-tagged analogs or LC-MS to quantify intracellular concentrations in HEK293 or SH-SY5Y cell lines .

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